molecular formula C13H14BrCl3N2O B2996077 4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 302934-77-6

4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2996077
CAS No.: 302934-77-6
M. Wt: 400.52
InChI Key: KGFUYJNBINRBOJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H14BrCl3N2O and its molecular weight is 400.52. The purity is usually 95%.
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Biological Activity

4-Bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by various research findings and case studies.

  • Molecular Formula : C15H13BrCl3N
  • Molecular Weight : 384.54 g/mol
  • LogP : 5.5 (indicating high lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. The structure of this compound suggests potential interactions with cancer-related pathways:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor progression. Research on similar compounds has shown efficacy against BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Case Studies : In vitro studies demonstrated that related compounds with bromine substitutions exhibited enhanced cytotoxic effects in various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Activity

The anti-inflammatory properties of benzamide derivatives have been well-documented:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of TNF-alpha and nitric oxide in macrophages, indicating a potential for treating inflammatory diseases .
  • Research Findings : A study highlighted that benzamide derivatives could suppress LPS-induced inflammation in murine models, suggesting therapeutic applications in conditions like rheumatoid arthritis .

Antibacterial Activity

The antibacterial effects of related compounds have also been investigated:

  • Mechanism : The presence of halogen atoms (like bromine and chlorine) in the structure is known to enhance antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes .
  • In Vitro Studies : Compounds with similar structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity was measured using minimum inhibitory concentration (MIC) assays .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatorySuppression of TNF-alpha and nitric oxide
AntibacterialDisruption of cell membranes

Properties

IUPAC Name

4-bromo-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrCl3N2O/c14-10-5-3-9(4-6-10)11(20)18-12(13(15,16)17)19-7-1-2-8-19/h3-6,12H,1-2,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFUYJNBINRBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.